N,N-Dimethyl-5-vinylnicotinamide
Description
Properties
IUPAC Name |
5-ethenyl-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-4-8-5-9(7-11-6-8)10(13)12(2)3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRBUPKMUCDSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-vinylnicotinic acid+dimethylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced, typically at the nicotinamide ring, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the vinyl group or the nicotinamide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may lead to the formation of aldehydes or carboxylic acids, while reduction of the nicotinamide ring may yield amines.
Scientific Research Applications
N,N-Dimethyl-5-vinylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism. By influencing NAD+ levels, this compound can affect various metabolic pathways, including those involved in energy production and DNA repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between N,N-Dimethyl-5-vinylnicotinamide and related pyridine/nicotinamide derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
This may favor interactions with biological targets (e.g., kinases) . N,N-Dimethylcarboxamide improves solubility in polar solvents relative to unsubstituted nicotinamides, similar to DMF’s solvent properties .
Functional Applications :
- 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide (from ) demonstrates increased photostability due to the trimethylsilyl group, a feature absent in the vinyl-substituted compound.
- Ethyl 4,6-dichloro-5-nitronicotinate () highlights the role of nitro and chloro groups in facilitating electrophilic reactions, a pathway less accessible in the vinyl-substituted analog .
Safety and Stability :
- Unlike DMF (), which poses hepatotoxicity risks, nicotinamide derivatives like this compound are generally safer due to reduced metabolic activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
